molecular formula C19H27NO2 B12888205 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol CAS No. 141704-26-9

2-Methyl-5-((octyloxy)methyl)quinolin-8-ol

Cat. No.: B12888205
CAS No.: 141704-26-9
M. Wt: 301.4 g/mol
InChI Key: LFVZCNJLIDUKBW-UHFFFAOYSA-N
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Description

2-Methyl-5-((octyloxy)methyl)quinolin-8-ol is a chemical compound with the molecular formula C19H27NO2 and a molecular weight of 301.42 g/mol It is a derivative of quinolin-8-ol, featuring a methyl group at the 2-position and an octyloxy group at the 5-position

Preparation Methods

The synthesis of 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol derivatives. One common method includes the reaction of 2-methylquinolin-8-ol with an octyloxyalkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methyl-5-((octyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-5-((octyloxy)methyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: This compound exhibits antimicrobial properties and is investigated for its potential use in developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions, forming stable complexes that interfere with essential biological processes. For example, it can inhibit the activity of metalloenzymes, leading to antimicrobial effects. Additionally, its ability to chelate metal ions makes it useful in various industrial applications .

Comparison with Similar Compounds

2-Methyl-5-((octyloxy)methyl)quinolin-8-ol can be compared with other quinolin-8-ol derivatives, such as:

The unique combination of the methyl and octyloxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

141704-26-9

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

2-methyl-5-(octoxymethyl)quinolin-8-ol

InChI

InChI=1S/C19H27NO2/c1-3-4-5-6-7-8-13-22-14-16-10-12-18(21)19-17(16)11-9-15(2)20-19/h9-12,21H,3-8,13-14H2,1-2H3

InChI Key

LFVZCNJLIDUKBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=C2C=CC(=NC2=C(C=C1)O)C

Origin of Product

United States

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